Introduction: The Strategic Utility of a Unique Building Block
Introduction: The Strategic Utility of a Unique Building Block
An In-Depth Technical Guide to Fmoc-D-Asu-OH for Advanced Peptide Synthesis
In the landscape of modern drug discovery and biochemical research, the synthesis of custom peptides with tailored properties is paramount. Fmoc-D-Asu-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-α-aminosuberic acid, stands out as a specialized building block of significant strategic value. It is a derivative of D-aminosuberic acid, a non-proteinogenic amino acid featuring a distinctive linear eight-carbon chain with carboxylic acid groups at both termini. The incorporation of this molecule into a peptide sequence is a deliberate choice, driven by the need to introduce unique structural and functional characteristics that are not achievable with standard proteinogenic amino acids.
This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of Fmoc-D-Asu-OH. We will dissect its chemical properties, its fundamental role in Solid-Phase Peptide Synthesis (SPPS), and the causal reasoning behind its application in designing peptides with enhanced stability, novel conformations, and specific functionalities.
Physicochemical Properties and Chemical Structure
A thorough understanding of the physicochemical properties of Fmoc-D-Asu-OH is the foundation for its effective application in peptide synthesis. The molecule's identity is defined by its specific stereochemistry, molecular formula, and the presence of the base-labile Fmoc protecting group, which is central to its utility in the most common SPPS strategies.[1][]
Chemical Identity and Structure
The structure of Fmoc-D-Asu-OH consists of a central D-α-aminosuberic acid core. The alpha-amino group is protected by the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group, while the alpha-carboxyl group and the distal (omega) carboxyl group on the side chain remain free.
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IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanedioic acid[3]
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Synonyms: Fmoc-D-Asu-OH, Fmoc-D-2-Aminooctanedioic acid[4]
Caption: 2D Chemical Structure of Fmoc-D-Asu-OH.
Quantitative Data Summary
The following table summarizes the key quantitative data for Fmoc-D-Asu-OH, critical for accurate reagent preparation and reaction stoichiometry in synthesis protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₅NO₆ | [5][6][7] |
| Molecular Weight | 411.45 g/mol | [5][6] |
| Appearance | White to off-white powder | [7] |
| Purity (Typical) | ≥98% (by HPLC) | [4] |
| Storage Conditions | 0–8 °C | [7] |
Core Application: Integration into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Asu-OH is primarily employed within the framework of Fmoc-based SPPS, a robust and widely adopted methodology for constructing peptides.[8] The choice to use this specific D-isomer is a critical design element, imparting properties of significant therapeutic and research interest.
The Rationale for D-Amino Acid Incorporation
The vast majority of naturally occurring peptides are composed of L-amino acids. The deliberate incorporation of a D-amino acid like D-aminosuberic acid is a cornerstone of rational peptide design. The primary motivation is to enhance the peptide's resistance to proteolytic degradation. Peptidases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acid residues. Introducing a D-amino acid can dramatically increase the in vivo half-life of a peptide therapeutic. Furthermore, the altered stereochemistry can lock the peptide backbone into unique conformations, potentially leading to higher receptor affinity or altered biological activity compared to its L-amino acid counterpart.[1]
The SPPS Workflow: A Self-Validating System
The integration of Fmoc-D-Asu-OH into a growing peptide chain follows the standard, cyclical process of Fmoc SPPS. The trustworthiness of this protocol lies in its repetitive and verifiable nature, where the completion of each deprotection and coupling step can be monitored.[9]
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Resin Preparation & Swelling: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid. The resin is washed and swelled in a suitable solvent, most commonly N,N-dimethylformamide (DMF), to ensure optimal accessibility of the reactive sites.
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Fmoc Deprotection:
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Reagent: A 20% solution of piperidine in DMF is added to the resin-bound peptide.
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Mechanism: The piperidine, a secondary amine, acts as a base to cleave the Fmoc group from the N-terminus of the peptide chain.[1][10] This reaction is rapid and clean, liberating the terminal amine for the next coupling step.
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Procedure: The resin is treated with the deprotection solution for 5-10 minutes, the solution is drained, and the process is repeated once more to ensure complete removal of the Fmoc group.
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Validation: The resin is washed thoroughly with DMF to remove all traces of piperidine and the cleaved Fmoc-adduct. The completion of this step can be confirmed using a colorimetric test (e.g., the Kaiser test) to detect the presence of the newly freed primary amine.
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Fmoc-D-Asu-OH Coupling:
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Activation: In a separate vessel, Fmoc-D-Asu-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1][9] The base neutralizes the protonated amine on the resin and facilitates the activation process.
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Causality: This activation step converts the carboxylic acid of Fmoc-D-Asu-OH into a highly reactive ester, primed for rapid and efficient amide bond formation with the free amine on the resin-bound peptide.
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Procedure: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation.
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Validation: After the coupling reaction, a small sample of the resin is tested again (e.g., via the Kaiser test). A negative result (e.g., colorless beads) indicates that all free amines have successfully reacted, confirming the completion of the coupling step.
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Capping (Optional but Recommended): To ensure the highest purity of the final peptide, any unreacted N-terminal amines can be irreversibly blocked or "capped." This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF. This step prevents the formation of deletion sequences, which are difficult to separate during final purification.
This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.
Workflow Visualization
The core logical flow of the Fmoc SPPS cycle, emphasizing its cyclical and verifiable nature, is depicted below.
Caption: Core workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Advanced Considerations and Strategic Applications
The true potential of Fmoc-D-Asu-OH is realized in more advanced applications where its unique bifunctional side chain is exploited.
Side-Chain Protection Strategy
The protocol described above assumes that both carboxyl groups of Fmoc-D-Asu-OH are intended to be available. However, in many synthetic strategies, the side-chain carboxyl group must be protected to prevent it from reacting during chain elongation. For this purpose, a derivative such as Fmoc-D-Asu(OtBu)-OH is used.[11][12] The tert-butyl (OtBu) ester is a common protecting group for carboxylic acids that is stable to the basic conditions of Fmoc removal but is readily cleaved under the strongly acidic conditions used for the final peptide cleavage from the resin. This orthogonal protection scheme provides chemists with precise control over which functional group reacts at each step.
Synthesis of Branched and Cyclic Peptides
The primary advanced application of Fmoc-D-Asu-OH (or its side-chain protected variants) is in the synthesis of complex peptide architectures.[4]
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Branched Peptides: After incorporating Fmoc-D-Asu(OtBu)-OH into the main chain and completing the sequence, the OtBu group can be selectively removed. This exposes a free carboxylic acid on the side chain, which can serve as an attachment point for building a second, distinct peptide chain, creating a branched structure.
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Side-Chain to Backbone Cyclization: The side-chain carboxyl group can be used to form a lactam bridge by reacting with an N-terminal amine or the amine of a side-chain on another residue (e.g., Lysine). This cyclization can constrain the peptide's conformation, often leading to increased stability and enhanced biological activity.
Conclusion
Fmoc-D-Asu-OH is far more than a simple amino acid derivative; it is a sophisticated tool for peptide chemists and drug developers. Its value lies in the combination of the D-stereocenter, which confers proteolytic resistance, and the bifunctional octanedioic acid structure, which opens pathways to complex architectures like branched and cyclic peptides.[1][4] A comprehensive understanding of its properties and the causal logic behind its use in a validated SPPS workflow enables researchers to harness its full potential, paving the way for the development of novel peptide-based therapeutics and advanced biomaterials.
References
-
Fmoc-D-α-aminosuberic acid . Chem-Impex. [Link]
-
Fmoc-Asu(OtBu)-OH . Chem-Impex. [Link]
-
FMOC D AMINO ACIDS - Fmoc-D-Thr(tBu)-OH , CAS No 138797-71-4 Manufacturer from Bengaluru . SVS Labs. [Link]
-
The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc-D-Asp-OH [136083-57-3] . Aapptec Peptides. [Link]
-
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 . PubChem. [Link]
-
Fmoc-D-Asp(OAll)-OH [177609-12-0] . Aapptec Peptides. [Link]
-
Fmoc Solid-Phase Peptide Synthesis . PubMed. [Link]
-
2-Aminosuberic acid | C8H15NO4 . PubChem. [Link]
-
FMOC STANDARD AMINO ACIDS . Iris Biotech GmbH. [Link]
-
The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc-L-α-aminosuberic acid . Chem-Impex. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. 2-Aminosuberic acid | C8H15NO4 | CID 193546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. chemimpex.com [chemimpex.com]
- 12. advancedchemtech.com [advancedchemtech.com]
